2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide
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Overview
Description
2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromomethyl group and a phenyl group attached to the imidazole ring. It is commonly used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide typically involves the bromination of 4-phenyl-1H-imidazole. One common method is the reaction of 4-phenyl-1H-imidazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform at elevated temperatures. The bromomethyl group is introduced at the 2-position of the imidazole ring, resulting in the formation of 2-(Bromomethyl)-4-phenyl-1H-imidazole. The hydrobromide salt is then obtained by treating the product with hydrobromic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving imidazole derivatives.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of biological macromolecules, affecting their function and activity. The compound may also inhibit certain enzymes by binding to their active sites, thereby interfering with their catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine Hydrobromide
- 2-Bromoethylamine Hydrobromide
- 2-(Chloromethyl)pyridine Hydrochloride
Uniqueness
2-(Bromomethyl)-4-phenyl-1H-imidazole Hydrobromide is unique due to its specific substitution pattern on the imidazole ring. The presence of both a bromomethyl group and a phenyl group imparts distinct chemical properties, making it a versatile intermediate in organic synthesis. Its reactivity and ability to undergo various chemical transformations set it apart from other similar compounds .
Properties
Molecular Formula |
C10H10Br2N2 |
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Molecular Weight |
318.01 g/mol |
IUPAC Name |
2-(bromomethyl)-5-phenyl-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C10H9BrN2.BrH/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8;/h1-5,7H,6H2,(H,12,13);1H |
InChI Key |
UVQIPONDBYQIDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)CBr.Br |
Origin of Product |
United States |
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